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Compound of Interest

Compound Name:
2-Chloro-1-cyclopropyl-2-

phenylethan-1-one

CAS No.: 1535994-87-6

Cat. No.: B2939348 Get Quote

Executive Summary & Strategic Rationale
Desfluoro Prasugrel is a critical process-related impurity in the manufacturing of Prasugrel (an

antiplatelet agent). It arises primarily from the presence of non-fluorinated precursors (e.g.,

phenylacetic acid or benzaldehyde) in the starting materials.

Synthesizing this molecule requires a divergent strategy from the parent API.[1] While

Prasugrel utilizes 2-fluorobenzyl precursors, the desfluoro analog requires the construction of

the 2-bromo-1-cyclopropyl-2-phenylethanone backbone. This protocol focuses on the Grignard-

mediated construction of the ketone followed by regioselective radical bromination, ensuring

high purity (>98%) for use as a reference standard.

Retrosynthetic Analysis
The synthesis is broken down into three critical phases:

Backbone Construction: Formation of the ketone via Grignard addition to a nitrile.

Activation: Regioselective alpha-bromination.

Coupling & Functionalization: N-alkylation of the thienopyridine core followed by acetylation.
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Figure 1: Retrosynthetic pathway for Desfluoro Prasugrel, highlighting the convergence of the

phenyl-cyclopropyl fragment and the thienopyridine core.

Safety & Handling Protocols
Grignard Reagents: Highly reactive with moisture. All glassware must be flame-dried and

purged with Argon/Nitrogen.

Bromine/NBS: Toxic and lachrymatory. Handle in a functioning fume hood.

Thienopyridine Core: Potential sensitizer. Avoid inhalation of dust.

Solvents: Anhydrous THF and Acetonitrile are required for yield optimization.
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Detailed Experimental Protocols
Phase A: Synthesis of 1-cyclopropyl-2-phenylethanone
Objective: Construct the carbon skeleton lacking the fluorine atom. Mechanism: Nucleophilic

addition of benzyl Grignard to cyclopropyl nitrile, followed by acidic hydrolysis of the imine

intermediate.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role

Cyclopropane
carbonitrile

67.09 1.0 10.0 g
Starting
Material

Benzylmagnesiu

m chloride (2M in

THF)

148.9 1.2 90 mL Nucleophile

THF (Anhydrous) 72.11 - 100 mL Solvent

| HCl (2N) | 36.46 | Excess | 150 mL | Hydrolysis Agent |

Protocol:

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel,

and nitrogen inlet. Flame dry and cool under nitrogen.

Charging: Add Cyclopropanecarbonitrile (10.0 g) and anhydrous THF (100 mL). Cool the

solution to 0°C using an ice bath.

Addition: Transfer Benzylmagnesium chloride (2M solution) to the dropping funnel. Add

dropwise over 45 minutes, maintaining internal temperature <10°C.

Critical Control Point: Exothermic reaction. Rapid addition leads to dimerization

byproducts.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor

by TLC (Hexane:EtOAc 9:1) for consumption of nitrile.
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Hydrolysis: Cool back to 0°C. Cautiously quench with 2N HCl (150 mL). The mixture will

biphasic.

Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours to hydrolyze the intermediate

imine salt into the ketone.

Workup: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (3 x 50 mL).

Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Distillation under reduced pressure or silica gel chromatography (Hexane:EtOAc

95:5) yields the ketone as a pale yellow oil.[2]

Phase B: Synthesis of 2-bromo-1-cyclopropyl-2-
phenylethanone (The Intermediate)
Objective: Introduce the leaving group for the coupling step. Mechanism: Radical or

electrophilic alpha-bromination. NBS is preferred over elemental bromine for better

regioselectivity and handling.

Reagents Table:

Reagent MW Equiv. Mass Role

1-cyclopropyl-
2-
phenylethanon
e

160.21 1.0 10.0 g Substrate

N-

Bromosuccinimid

e (NBS)

177.98 1.05 11.6 g
Brominating

Agent

p-

Toluenesulfonic

acid (pTSA)

172.20 0.1 1.0 g Catalyst

| Acetonitrile | 41.05 | - | 100 mL | Solvent |
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Protocol:

Dissolution: In a 250 mL flask, dissolve the ketone (10.0 g) in Acetonitrile (100 mL).

Activation: Add pTSA (1.0 g). Stir at RT for 15 minutes to enolize the ketone.

Bromination: Add NBS (11.6 g) portion-wise over 30 minutes.

Note: The reaction is slightly exothermic.

Monitoring: Stir at RT for 2–4 hours. Monitor HPLC/TLC for the disappearance of the ketone.

Target: >95% conversion.[3][4] Avoid over-bromination (dibromo impurity).

Workup: Dilute with water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

Washing: Wash combined DCM layers with saturated NaHCO₃ (to remove succinimide and

acid) and Brine.

Isolation: Dry over MgSO₄ and concentrate. The product is a labile oil/solid that darkens on

standing. Use immediately in Phase C.

Phase C: Coupling & Acetylation (Desfluoro Prasugrel)
Objective: Convergent synthesis of the final reference standard.

Reagents Table:

Reagent Equiv. Role

Thienopyridine Core (HCl
salt)*

1.0 Nucleophile

Bromo-Intermediate (Phase B) 1.1 Electrophile

Potassium Carbonate (K₂CO₃) 2.5 Base

Acetic Anhydride 2.0 Acetylating Agent

DMAP 0.1 Catalyst
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| DMF | - | Solvent |

*Core = 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride[5]

Protocol:

N-Alkylation (Coupling):

Suspend Thienopyridine Core (5.0 g) and K₂CO₃ (9.0 g) in DMF (50 mL) at 0°C.

Add Bromo-Intermediate (Phase B product, dissolved in 10 mL DMF) dropwise.

Stir at 0–5°C for 4 hours.

Checkpoint: HPLC should show formation of the "Desfluoro OXTP" intermediate.

Acetylation (One-Pot):

To the same reaction vessel (do not isolate), add DMAP (0.3 g).

Add Acetic Anhydride (5.3 g) dropwise at 0°C.

Allow to warm to RT and stir for 2 hours.

Quench & Isolation:

Pour reaction mixture into ice-water (300 mL). Stir vigorously for 30 minutes.

The product may precipitate as a solid. If so, filter and wash with water.

If oil forms: Extract with Ethyl Acetate, wash with water (5x to remove DMF), dry, and

concentrate.

Purification: Recrystallize from Ethanol or purify via column chromatography

(Hexane:Acetone gradient) to obtain Desfluoro Prasugrel as an off-white solid.

Analytical Validation[6]
HPLC Purity: >98.0% (Area %).[3]
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1H NMR (DMSO-d6): Distinctive absence of the fluorine coupling in the aromatic region

(multiplet at 7.30–7.45 ppm corresponding to unsubstituted phenyl).

Mass Spec: [M+H]+ = 356.1 (Desfluoro OXTP) -> Final Product [M+H]+ = 398.5 (approx).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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